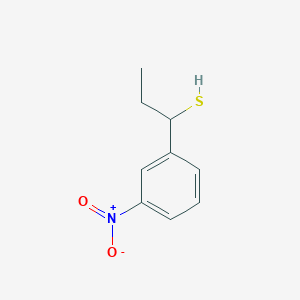

1-(3-Nitrophenyl)propane-1-thiol

Description

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

1-(3-nitrophenyl)propane-1-thiol |

InChI |

InChI=1S/C9H11NO2S/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,9,13H,2H2,1H3 |

InChI Key |

IQJMVRDPZBXKJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])S |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 3-Nitrophenyl-Propyl Halides

A practical and widely used method for synthesizing 1-(3-Nitrophenyl)propane-1-thiol involves the nucleophilic substitution of a 3-nitrophenyl-substituted alkyl halide with a thiolating agent.

- Starting Material: 3-nitrophenyl-propyl bromide or chloride.

- Thiolating Agent: Thiobenzoic acid or sodium hydrosulfide (NaSH).

- Solvent: Acetonitrile or ethanol, often under reflux conditions.

- Base: Diisopropylethylamine or triethylamine to neutralize generated acids.

- Reaction Conditions: Heating at 80–90 °C for several hours to promote substitution.

$$

\text{3-Nitrophenyl-propyl bromide} + \text{Thiobenzoic acid} \xrightarrow[\text{Base}]{\text{Heat}} \text{S-(3-nitrophenylpropyl) benzothioate} \xrightarrow[\text{Reduction}]{\text{NaBH}_4} \text{this compound}

$$

- The intermediate S-(3-nitrophenylpropyl) benzothioate is often isolated and purified by chromatography.

- Subsequent reduction or hydrolysis liberates the free thiol.

- This method ensures selective thiolation without affecting the nitro group.

- Yields for the benzothioate intermediate typically range from 40% to 60%.

- Purity is confirmed via NMR, GC-MS, and HPLC analysis.

- The free thiol is sensitive to oxidation; thus, handling under inert atmosphere is recommended.

Direct Thiolation via Thiol-Displacement on Halopropyl Precursors

Another approach involves direct displacement of halogen atoms on 3-nitrophenyl-propyl halides by thiol nucleophiles such as sodium hydrosulfide.

- React 3-nitrophenyl-propyl bromide with sodium hydrosulfide (NaSH) in aqueous or alcoholic solvent.

- Mild heating (50–70 °C) promotes substitution.

- The reaction is monitored by TLC or HPLC.

- Simpler, one-step conversion to the thiol.

- Avoids the need for protective benzothioate intermediates.

- Possible side reactions including elimination or over-oxidation.

- Lower selectivity may require careful purification.

Protection and Deprotection Strategies

In some syntheses, the thiol group is introduced as a protected form (e.g., benzothioate or thioacetate) to prevent oxidation or side reactions during multi-step synthesis.

- Protection: Formation of S-aryl or S-alkyl benzothioates.

- Deprotection: Reduction with sodium borohydride or treatment with sodium methoxide followed by acidification.

This approach is supported by detailed synthetic protocols for related compounds, such as S-(3-hydroxypropyl) benzothioate and S-(3-fluoropropyl) benzothioate, which share similar preparation and purification techniques.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Nitrophenyl-propyl bromide synthesis | Bromination of 3-nitrophenylpropane | 75–85 | Purified by distillation or chromatography |

| Thiolation with thiobenzoic acid | Thiobenzoic acid, base, reflux in CH3CN | 50–60 | Intermediate benzothioate isolated |

| Reduction to free thiol | NaBH4 or NaOMe followed by acid workup | 80–90 | Product sensitive to oxidation |

| Purification | Silica gel chromatography, HPLC | — | Confirmed by NMR, GC-MS |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the presence of thiol and aromatic protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with this compound.

- Infrared Spectroscopy (IR): Characteristic thiol S-H stretch around 2550–2600 cm^-1.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and isolation of intermediates.

Summary of Research Findings from Diverse Sources

- The preparation of this compound is efficiently achieved through nucleophilic substitution of halogenated precursors with thiolating agents, often via benzothioate intermediates for enhanced stability and purification ease.

- Protection/deprotection strategies improve yields and product stability during synthesis.

- The aromatic nitro group remains intact under the reaction conditions, allowing for further functionalization if necessary.

- Analytical techniques confirm the structure and purity of the final thiol compound.

- Radiolabeled analogs of related thiol compounds have been synthesized for biomedical applications, indicating the versatility of thiol chemistry in this molecular framework.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group.

Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Amines: Formed from the reduction of the nitro group.

Thioethers: Formed from nucleophilic substitution reactions involving the thiol group.

Scientific Research Applications

1-(3-Nitrophenyl)propane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group, when reduced to an amine, can participate in hydrogen bonding and other interactions that influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 1-(3-nitrophenyl)propane-1-thiol, enabling comparative analysis of substituent effects and physicochemical properties:

Key Comparative Findings

Electronic Effects :

- The nitro group in this compound enhances the acidity of the thiol group compared to its chloro analogue. The nitro group’s electron-withdrawing nature (via inductive effects) stabilizes the thiolate anion, lowering the pKa .

- In contrast, the chloro substituent in 1-(3-chlorophenyl)propane-1-thiol provides weaker electron withdrawal, resulting in reduced acidity and distinct reactivity (e.g., susceptibility to nucleophilic aromatic substitution).

Physical Properties :

- The nitro-substituted thiol has a higher molecular weight (197.07 g/mol) and likely lower solubility in polar solvents compared to the chloro analogue (186.70 g/mol) due to increased hydrophobicity from the nitro group .

- Aliphatic thiols like 1-propene-1-thiol exhibit lower boiling points and higher volatility, attributed to weaker intermolecular forces compared to aromatic thiols .

Reactivity and Stability :

- The nitro group in this compound may render it prone to reduction reactions (e.g., conversion to an amine derivative) or participation in electrophilic aromatic substitution.

- Thiols with nitro substituents are more susceptible to oxidation than their chloro counterparts, forming disulfides or sulfonic acids under oxidative conditions .

Applications :

- The nitro-substituted thiol is a candidate for metal coordination chemistry (due to the -SH group) and pharmaceutical synthesis (via nitro-to-amine transformations).

- The chloro analogue may serve as a building block in cross-coupling reactions or polymer chemistry .

Biological Activity

1-(3-Nitrophenyl)propane-1-thiol is a compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry and biochemistry. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiol (-SH) group attached to a propane backbone, which is further substituted with a nitrophenyl group at the para position. This unique arrangement allows for diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H11N O2S |

| Molecular Weight | 197.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to the reactivity of its thiol group. Thiols are known to form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the nitro group can be reduced to an amine, facilitating further interactions that influence biological processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown potential against various bacterial strains, with mechanisms involving disruption of thiol-dependent processes in bacterial cells.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity compared to standard antibiotics like ciprofloxacin .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in tumor cells through oxidative stress mechanisms triggered by thiol modification.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Disruption of redox balance |

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(4-Nitrophenyl)propane-1-thiol | Nitro group at para position | Moderate antibacterial activity |

| 1-(3-Nitrophenyl)ethane-1-thiol | Ethane backbone | Reduced reactivity |

Q & A

Q. What established synthetic routes are available for 1-(3-Nitrophenyl)propane-1-thiol, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via nucleophilic thiolation of 1-(3-nitrophenyl)ethan-1-one using propan-1,3-dithiol. Key steps include refluxing in dry toluene with a base (e.g., triethylamine) to facilitate deprotonation, followed by crystallization from hexane or slow chloroform evaporation to isolate high-purity crystals (89% yield). Optimizing reaction time (8–12 hours) and maintaining anhydrous conditions are critical to minimizing byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- ¹H/¹³C NMR : Aromatic protons adjacent to the nitro group resonate downfield (δ 8.0–8.5 ppm). The propane-thiol chain shows distinct coupling patterns (e.g., triplet for CH₂ groups).

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry : Molecular ion peaks at m/z consistent with the molecular formula, with fragmentation patterns reflecting cleavage at the thiol group .

Q. What are the recommended storage conditions to prevent degradation of this compound, and what decomposition products should be monitored?

Store in airtight containers under inert gas (N₂/Ar) at -20°C to minimize oxidation. Decomposition products include disulfide derivatives, detectable via TLC or HPLC. Regular purity checks are advised, as moisture and light accelerate degradation .

Q. How can researchers distinguish regioisomers of nitrophenyl-substituted thiols using chromatographic methods?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) effectively separates regioisomers. Isocratic elution (acetonitrile/water, 60:40) resolves positional isomers, validated by spiking with authentic standards .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the acidity and reactivity of the thiol group in this compound?

The nitro group stabilizes the thiolate anion via resonance, reducing the pKa by ~2 units compared to non-nitrated analogs. Potentiometric titration in DMSO confirms enhanced acidity, which facilitates nucleophilic substitutions in synthetic applications .

Q. What challenges arise in interpreting NMR data due to spin-spin coupling and nitro group effects, and how can they be mitigated?

Paramagnetic anisotropy from the nitro group complicates splitting patterns. Advanced techniques like 2D NMR (COSY, HSQC) and variable-temperature experiments resolve overlapping signals. Deuteration of exchangeable protons further simplifies spectra .

Q. How do solvent polarity and temperature impact the regioselectivity of thiolation reactions in nitrophenyl ketone precursors?

Polar aprotic solvents (e.g., DMF) enhance thiolate ion concentration, favoring nucleophilic attack. Lower temperatures (0–10°C) suppress side reactions, as shown in comparative HPLC yield analyses. Kinetic studies recommend a balance between reactivity and selectivity .

Q. What systematic approaches resolve contradictions in synthetic yields (e.g., 70% vs. 89%) across studies?

Design of Experiments (DOE) methodologies identify critical variables (e.g., catalyst loading, solvent purity). Analytical techniques like HPLC-MS track impurity profiles, while kinetic studies optimize reaction time and stoichiometry .

Q. What role does this compound play in synthesizing heterocyclic compounds, and what catalytic systems enhance these transformations?

The compound acts as a thiolating agent in cyclocondensation reactions to form benzothiazoles. Pd-catalyzed cross-couplings with aryl halides under microwave irradiation improve efficiency, yielding heterocycles with >90% selectivity .

Q. How can computational models (e.g., DFT) predict the electrochemical behavior of this compound, and what experimental validations are required?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps and redox potentials, which are validated via cyclic voltammetry in aprotic solvents (e.g., DMF). Experimental results correlate with computational predictions to refine reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.